3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is a chemical compound with the linear formula C8H11NO3 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Molecular Structure Analysis
The molecular weight of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is 169.18 . The InChI code is 1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) . The structure of the molecule is stabilized by a strong intramolecular hydrogen bond .Chemical Reactions Analysis
While specific chemical reactions involving 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid are not detailed in the literature, it is known to participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.18 . Its IUPAC name is 3-isopropyl-5-methyl-4-isoxazolecarboxylic acid . The compound is stored at ambient temperature . The compound appears as a white crystalline powder with a melting point of 62-70 ºC .Scientific Research Applications
- Field : Organic Chemistry
- Application : 5-Amino-3-methyl-Isoxazole-4-carboxylic acid (AMIA) is used in the solid phase synthesis of α/β-Mixed Peptides .
- Method : This β-amino acid was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
- Results : The synthesized compounds were characterized by tandem mass spectrometry. The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
- Field : Organic Chemistry
- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
- Method : Various synthetic techniques are in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- Results : The development of alternate metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
- Field : Medicinal Chemistry
- Application : It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
- Field : Organic Chemistry
- Application : It is used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
- Field : Biochemistry
- Application : 3-Methyl-5-isoxazoleacetic acid may be used as a reagent in the solid phase synthesis of von Hippel-Lindau protein (VHL) ligands .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
Solid Phase Synthesis of α/β-Mixed Peptides
Synthesis of Isoxazoles
Preparation of Aminopyrazole Amide Derivatives
Preparation of Trifluoromethoxyphenyl (Thiazolyl)pyrroles
Synthesis of Von Hippel-Lindau Protein (VHL) Ligands
- Field : Organic Chemistry
- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .
- Method : Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it is always imperative to develop alternate metal-free synthetic routes .
- Results : This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
- Field : Medicinal Chemistry
- Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Method : The specific method of application is not provided in the source .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Metal-Free Synthetic Routes to Isoxazoles
Preparation of Isoxazole-Based Drugs
- Field : Organic Chemistry
- Application : 5-Amino-3-methyl-Isoxazole-4-carboxylic acid is used in the solid phase synthesis of α/β-Mixed Peptides .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
- Field : Medicinal Chemistry
- Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
- Method : The specific method of application is not provided in the source .
- Results : The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .
Synthesis of α/β-Mixed Peptides
Preparation of Isoxazole-Based Drugs
Safety And Hazards
properties
IUPAC Name |
5-methyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGXTLZIBFXYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424436 |
Source
|
Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
876717-62-3 |
Source
|
Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.